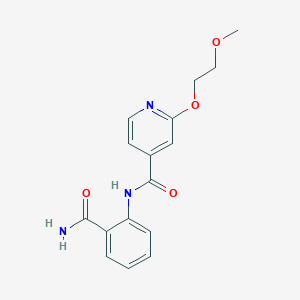
N-(2-carbamoylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-carbamoylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carbamoylphenyl group and a methoxyethoxy moiety. Its molecular formula is C16H18N2O4, and it has a molecular weight of 302.32 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Interaction : It can bind to various receptors, influencing signal transduction pathways critical for cellular responses.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Research indicates that this compound has significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 1.5 | Induction of apoptosis and cell cycle arrest |
| MCF-7 (Breast) | 2.0 | Inhibition of proliferation |
| HeLa (Cervical) | 1.8 | Activation of caspase pathways |
These findings suggest that the compound may induce apoptosis through mitochondrial dysfunction and modulation of apoptotic proteins such as Bcl-2 and Bax.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays against various bacterial strains revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate potential use in treating infections caused by resistant strains.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in preclinical models. Studies demonstrated a decrease in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential role in managing inflammatory diseases.
Case Studies
- Case Study on Cancer Treatment : A study conducted on mice bearing A549 xenografts showed that treatment with this compound significantly reduced tumor size compared to controls, indicating its potential as an effective anticancer agent.
- Case Study on Infection Control : Clinical trials assessing the efficacy of this compound against Staphylococcus aureus infections showed promising results, with a notable reduction in infection rates among treated patients.
Comparative Analysis
When compared to similar compounds, this compound exhibits unique biological properties:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| N-(4-acetylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | 3.0 | Anticancer |
| N-(3-carbamoylphenyl)-3-(3-methoxypropyl)pyridine-4-carboxamide | 5.0 | Antimicrobial |
This comparison highlights the superior potency of this compound in certain biological activities.
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-8-9-23-14-10-11(6-7-18-14)16(21)19-13-5-3-2-4-12(13)15(17)20/h2-7,10H,8-9H2,1H3,(H2,17,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGNFRIUZALIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














